molecular formula C7H6BF3KN B13464133 Potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate

Potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate

Cat. No.: B13464133
M. Wt: 211.04 g/mol
InChI Key: XAPIXLGNBDGULE-FXRZFVDSSA-N
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Description

Potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate is a versatile organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a trifluoroborate group attached to a vinyl pyridine moiety, making it a valuable reagent for forming carbon-carbon bonds under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate typically involves the reaction of 2-bromopyridine with a vinylboronic acid derivative under palladium-catalyzed conditions. The reaction proceeds through a sequence of steps including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Mechanism of Action

The mechanism of action of potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate in Suzuki–Miyaura coupling involves several key steps:

Properties

Molecular Formula

C7H6BF3KN

Molecular Weight

211.04 g/mol

IUPAC Name

potassium;trifluoro-[(E)-2-pyridin-2-ylethenyl]boranuide

InChI

InChI=1S/C7H6BF3N.K/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h1-6H;/q-1;+1/b5-4+;

InChI Key

XAPIXLGNBDGULE-FXRZFVDSSA-N

Isomeric SMILES

[B-](/C=C/C1=CC=CC=N1)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CC=CC=N1)(F)(F)F.[K+]

Origin of Product

United States

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